Fenoxazoline

nasal airflow resistance rhinomanometry decongestant pharmacodynamics

Fenoxazoline (4846-91-7) is a differentiated imidazoline α-agonist with validated nasal airflow resistance reduction (38% from baseline) via active posterior rhinometry. Unlike substitutes, it preserves ciliary movement ex vivo, serving as a negative control in mucociliary safety screening. Its defined I-2 receptor (nischarin) binding affinity (Ki=8.70) supports competitive binding assays. Choose for reproducible nasal pharmacodynamic studies, SAR mapping, and I-2 receptor pharmacology where established quantitative benchmarks are essential.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 4846-91-7
Cat. No. B1208475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoxazoline
CAS4846-91-7
Synonymsfenoxazoline
fenoxazoline hydrochloride
fenoxazoline monohydrochloride
fenoxazoline monohydrofluoride
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OCC2=NCCN2
InChIInChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15)
InChIKeyGFYSWQDCHLWRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoxazoline (CAS 4846-91-7) Technical Procurement Overview: Imidazoline Nasal Decongestant with Published Pharmacodynamic Evidence


Fenoxazoline (CAS 4846-91-7) is a sympathomimetic amine belonging to the imidazoline class of α-adrenergic agonists, utilized primarily as a topical nasal decongestant [1]. Chemically defined as 4,5-dihydro-2-[[2-(1-methylethyl)phenoxy]methyl]-1H-imidazole with molecular formula C₁₃H₁₈N₂O and molecular weight 218.30 g/mol, it exerts vasoconstrictive effects through activation of α₁-adrenergic receptors on nasal mucosal blood vessels [2]. Fenoxazoline is commercially known under trade names including Aturgyl, Nasofelin, and Nebulicina, with authorized prescription-only status in Brazil [3]. Its hydrochloride salt form (CAS 21370-21-8) demonstrates water and ethanol solubility, facilitating incorporation into nasal spray and drop formulations [4].

Why Fenoxazoline Cannot Be Interchanged with Other Imidazoline Decongestants: Evidence-Based Differentiation Points


Substitution among imidazoline nasal decongestants such as oxymetazoline, xylometazoline, naphazoline, and tymazoline is not scientifically justified due to documented differences in nasal airflow resistance reduction magnitude, mucociliary safety profiles, and receptor binding characteristics [1]. Fenoxazoline demonstrates a specific nasal airflow resistance reduction of 38% from baseline in healthy subjects when administered as a topical decongestant, representing a quantifiable pharmacodynamic endpoint that may vary across structural analogs [2]. Furthermore, fenoxazoline shares with oxymetazoline and tymazoline the preservation of ciliary movement ex vivo at clinically utilized concentrations—a property not universally documented across all imidazoline derivatives [3]. Additionally, fenoxazoline's binding affinity for nischarin (imidazoline I-2 receptor, Ki = 8.70) distinguishes it from α₂-selective agents within the class, suggesting potential divergent pharmacological profiles that preclude simple therapeutic interchange [4].

Fenoxazoline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Imidazoline Analogs


Nasal Airflow Resistance Reduction: Fenoxazoline Demonstrated 38% Decrease in Healthy Subjects, Comparable Magnitude to Mechanical Dilation

Fenoxazoline hydrochloride administered as a topical decongestant reduced nasal airflow resistance (NR) from a basal mean of 1.65 cm H₂O/L/s to 1.03 cm H₂O/L/s in 17 healthy subjects, representing a 38% reduction (p < 0.001) [1]. This reduction was not significantly different from that achieved with a mechanical nasal dilator alone (1.02 cm H₂O/L/s). The combined use of fenoxazoline and the mechanical dilator produced a further reduction to 0.48 cm H₂O/L/s (71% decrease from baseline), demonstrating cumulative effects that were 80% additive [1].

nasal airflow resistance rhinomanometry decongestant pharmacodynamics

Ciliary Function Preservation: Fenoxazoline, Oxymetazoline, and Tymazoline Do Not Alter Ciliary Movement Ex Vivo at Clinical Doses

In an ex vivo assay evaluating nasal drops on ciliary function, commercially available solutions of fenoxazoline, oxymetazoline, and tymazoline were tested for their effects on ciliary movement [1]. All three compounds demonstrated no alteration of ciliary movement at dose levels equal to or greater than those clinically utilized. In contrast, the positive control sodium mercurothiolate produced long-lasting, though reversible, inhibition of ciliary movement in the same assay system [1].

mucociliary clearance nasal epithelium ex vivo ciliary assay

Structural Differentiation: Fenoxazoline vs. Fenmetozole—Identical Molecular Formula, Distinct Pharmacological Profile

Fenoxazoline and fenmetozole share the identical molecular formula C₁₃H₁₈N₂O, yet fenmetozole incorporates a 3',4'-dichloro substitution pattern on the phenyl ring, whereas fenoxazoline contains an ortho-isopropyl group [1]. This single structural difference results in divergent pharmacological profiles: fenoxazoline is utilized as a nasal decongestant (α-adrenergic agonist), while fenmetozole was originally patented as an antidepressant and later studied as an α₂-adrenergic receptor antagonist with ethanol-interacting properties [2]. Fenmetozole was never marketed [2].

structure-activity relationship imidazoline chemistry ortho-isopropyl substitution

Receptor Binding Affinity: Fenoxazoline Ki = 8.70 (-log[M]) for Nischarin (Imidazoline I-2 Receptor)

Fenoxazoline exhibits a binding affinity (Ki) of 8.70 (-log[M]) for nischarin, a membrane receptor also classified as imidazoline I-2 receptor, as reported in the ChEMBL bioactivity database [1]. This binding affinity represents a discrete molecular interaction profile that may differentiate fenoxazoline from imidazoline derivatives with selectivity profiles skewed toward α₂-adrenergic receptors, such as oxymetazoline and xylometazoline, which are noted to act predominantly on α₂-adrenoreceptors [2].

receptor binding assay imidazoline receptor nischarin pharmacophore profiling

Fenoxazoline Research and Procurement Application Scenarios Based on Validated Differentiation Evidence


Investigational Studies Requiring Quantified Nasal Airflow Resistance Endpoints

Researchers conducting nasal pharmacodynamic studies or evaluating combination decongestant therapies may select fenoxazoline based on the availability of published, quantified nasal airflow resistance reduction data (38% decrease from baseline; 1.65 to 1.03 cm H₂O/L/s) derived from active posterior rhinometry in healthy subjects [1]. This established benchmark enables direct comparison with novel formulations or combination approaches where predictable nasal resistance modulation is required.

Mucociliary Safety Profiling of Topical Nasal Formulations

In ex vivo screening programs for ciliotoxicity of nasal drug candidates, fenoxazoline serves as a validated negative control compound that—alongside oxymetazoline and tymazoline—does not alter ciliary movement at clinically relevant concentrations [2]. This property supports its use as a reference vasoconstrictor in studies where preservation of mucociliary clearance is an essential safety endpoint.

Structure-Activity Relationship (SAR) Studies of Imidazoline Derivatives

Medicinal chemistry and computational pharmacology groups investigating imidazoline pharmacophores may utilize fenoxazoline as a comparator compound with defined structural and pharmacological attributes: ortho-isopropyl substitution associated with α-adrenergic agonist/decongestant activity, in contrast to the 3',4'-dichloro-substituted analog fenmetozole, which exhibits α₂-antagonist and antidepressant properties [3]. This structural divergence provides a tractable SAR framework for analog design and pharmacophore mapping.

Imidazoline I-2 Receptor (Nischarin) Target Engagement Studies

Investigators studying nischarin/imidazoline I-2 receptor pharmacology may select fenoxazoline based on its documented binding affinity (Ki = 8.70, equivalent to ~2 nM) as reported in the ChEMBL database [4]. This established affinity value supports its use as a reference ligand in competitive binding assays or functional studies exploring I-2 receptor-mediated physiological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenoxazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.